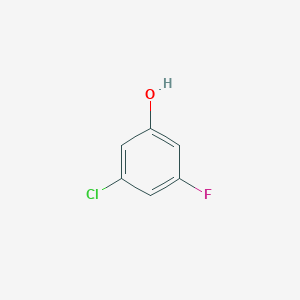
3-Chloro-5-fluorophenol
Cat. No. B150331
Key on ui cas rn:
202982-70-5
M. Wt: 146.54 g/mol
InChI Key: ZMFBYTAAMHWQHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07348456B2
Procedure details


To a solution of 1-bromo-3-chloro-5-fluorobenzene (16 g, 76 mmol) in 250 mL of anhydrous ether at −78° C. was added tert-butyllithium (1.7 M, 100 mL, 170 mmol). After stirring at −78° C. for 1 h, trimethyl borate (20 mL, 176 mmol) was added, and the reaction was allowed to warm to room temperature overnight. The resulting mixture was cooled to −10° C., and was added peracetic acid (32% in acetic acid, 35 mL). After stirring at 0° C. for 30 min, potassium bisulfite (5 g) was added. After stirring at room temperature for 30 min, the aqueous layer was separated and the organic mixture was extracted with 3 M aqueous sodium hydroxide (3×100 mL). The aqueous extracts were acidified with concentrated hydrochloric acid (pH=2), and was extracted with ether (3×150 mL). The combined ether extracts were dried over anhydrous magnesium sulfate, filtered and concentrated to afford the crude phenol, which was azeotroped with heptane (100 mL) to remove traces of acetic acid to give the title compound. 1H NMR (500 MHz, CD3OD): δ 7.51 (br s, 1H), 7.35 (br d, 1H), 7.21 (m, 1H).




Name
peracetic acid
Quantity
35 mL
Type
reactant
Reaction Step Three


Name
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[C:4]([Cl:9])[CH:3]=1.C([Li])(C)(C)C.B(OC)(OC)[O:16]C.C(OO)(=O)C.S(=O)(O)[O-].[K+]>CCOCC>[Cl:9][C:4]1[CH:3]=[C:2]([OH:16])[CH:7]=[C:6]([F:8])[CH:5]=1 |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
16 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=CC(=C1)F)Cl
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)[Li]
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Two
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
B(OC)(OC)OC
|
Step Three
|
Name
|
peracetic acid
|
|
Quantity
|
35 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OO
|
Step Four
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
S([O-])(O)=O.[K+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring at −78° C. for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to room temperature overnight
|
|
Duration
|
8 (± 8) h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting mixture was cooled to −10° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring at 0° C. for 30 min
|
|
Duration
|
30 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring at room temperature for 30 min
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the aqueous layer was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the organic mixture was extracted with 3 M aqueous sodium hydroxide (3×100 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was extracted with ether (3×150 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined ether extracts were dried over anhydrous magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford the crude phenol, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was azeotroped with heptane (100 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove traces of acetic acid
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
